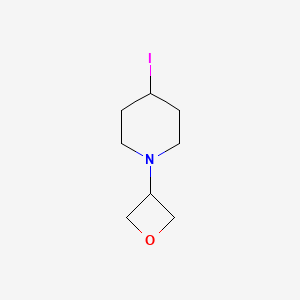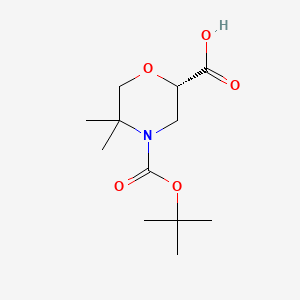
(S)-4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic chemistry, particularly in the synthesis of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID typically involves the protection of the amine group with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. High-purity reagents and stringent reaction conditions are maintained to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and other peptide coupling reagents.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Coupling: The major products are peptides or other amide-containing compounds.
Applications De Recherche Scientifique
(2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of pharmaceuticals, where protected amines are intermediates in drug synthesis.
Industry: In the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of (2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, releasing the free amine, which can then engage in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmethoxycarbonyl (Cbz)
- Methoxycarbonyl (Moc)
- Fmoc (9-fluorenylmethoxycarbonyl)
Uniqueness
The tert-butoxycarbonyl (Boc) group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step syntheses where selective deprotection is required. Compared to other protecting groups like Cbz and Fmoc, the Boc group offers a balance of stability and ease of removal, making it a versatile choice in organic synthesis .
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(2S)-5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
SFIZMYUQDROJGN-QMMMGPOBSA-N |
SMILES isomérique |
CC1(CO[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O)C |
SMILES canonique |
CC1(COC(CN1C(=O)OC(C)(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



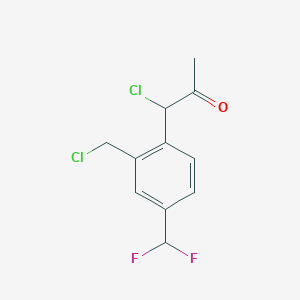

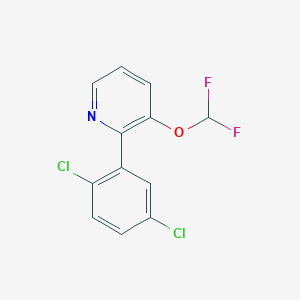
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
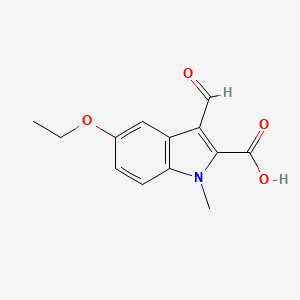
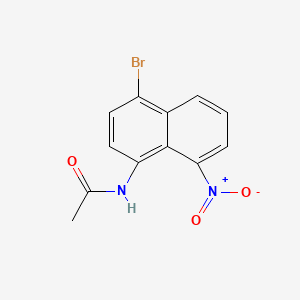
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
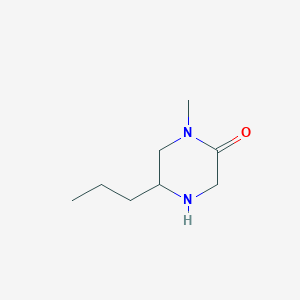
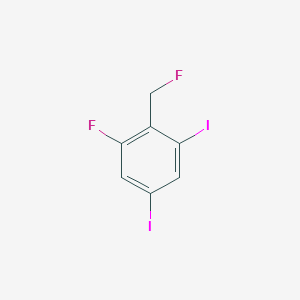

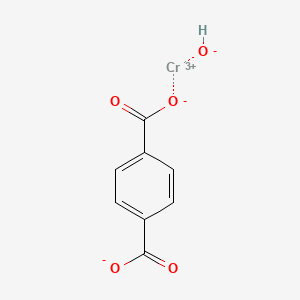
![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)
